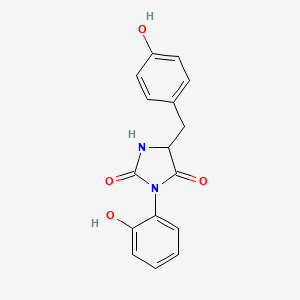
5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” typically involves the reaction of appropriate benzyl and phenyl derivatives with imidazolidine-2,4-dione under controlled conditions. Common reagents used in the synthesis include:
- Benzyl halides
- Phenyl halides
- Base catalysts (e.g., sodium hydroxide or potassium carbonate)
- Solvents (e.g., dimethylformamide or ethanol)
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reagents and conditions as in laboratory synthesis but optimized for higher yields and purity.
化学反応の分析
Types of Reactions
“5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” can undergo various chemical reactions, including:
- Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Thionyl chloride, phosphorus tribromide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of “5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 5-(4-Hydroxybenzyl)-3-phenylimidazolidine-2,4-dione
- 5-Benzyl-3-(2-hydroxyphenyl)imidazolidine-2,4-dione
- 5-(4-Methoxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione
Uniqueness
“5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” is unique due to the presence of both hydroxyl and benzyl groups, which may confer specific biological activities and chemical reactivity not observed in similar compounds.
特性
CAS番号 |
20852-40-8 |
|---|---|
分子式 |
C16H14N2O4 |
分子量 |
298.29 g/mol |
IUPAC名 |
3-(2-hydroxyphenyl)-5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O4/c19-11-7-5-10(6-8-11)9-12-15(21)18(16(22)17-12)13-3-1-2-4-14(13)20/h1-8,12,19-20H,9H2,(H,17,22) |
InChIキー |
BBTRZLGGVOWTEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2C(=O)C(NC2=O)CC3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B12946495.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12946496.png)
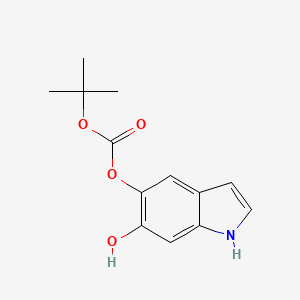
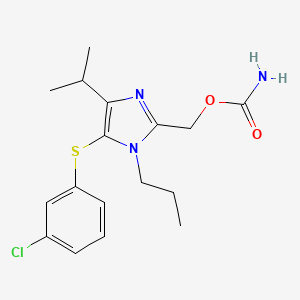


![Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B12946526.png)
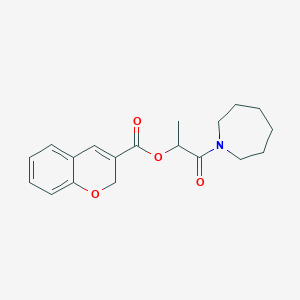
![1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B12946543.png)
![7-Fluorobenzo[d]thiazol-6-amine](/img/structure/B12946549.png)
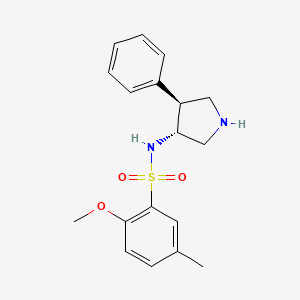
![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)
![3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B12946567.png)
